molecular formula C21H24N2O3 B14941632 2,5-dioxo-N-pentyl-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

2,5-dioxo-N-pentyl-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14941632
M. Wt: 352.4 g/mol
InChI Key: NSKHBBZBKLUDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under controlled conditions using reagents such as amines and carboxylic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline-based compounds .

Scientific Research Applications

2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the quinoline core.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2,5-dioxo-N-pentyl-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-2-3-7-10-22-20(25)17-13-16-18(23-21(17)26)11-15(12-19(16)24)14-8-5-4-6-9-14/h4-6,8-9,13,15H,2-3,7,10-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

NSKHBBZBKLUDRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.